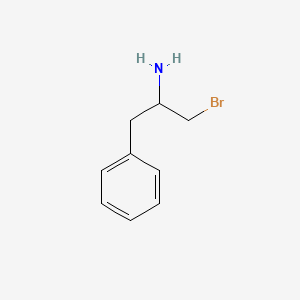

Benzeneethanamine, a-(bromomethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzeneethanamine, a-(bromomethyl)-: is an organic compound with the molecular formula C9H12BrN It is a derivative of phenethylamine where a bromomethyl group is attached to the alpha carbon of the ethanamine chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Bromination of Phenethylamine: One common method involves the bromination of phenethylamine. This reaction typically uses bromine (Br2) in the presence of a solvent like acetic acid. The reaction proceeds via electrophilic substitution, where the bromine atom replaces a hydrogen atom on the alpha carbon of the ethanamine chain.

Industrial Production Methods: Industrially, the compound can be synthesized using a continuous flow reactor to ensure precise control over reaction conditions, such as temperature and concentration. This method enhances the yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Benzeneethanamine, a-(bromomethyl)- can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form benzeneethanamine derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in ether, NaBH4 in methanol.

Substitution: NaOH in water, KCN in ethanol.

Major Products:

Oxidation: Benzaldehyde, benzoic acid.

Reduction: Benzeneethanamine.

Substitution: Benzeneethanol, benzeneethanenitrile.

Applications De Recherche Scientifique

Chemical Synthesis

Benzeneethanamine, α-(bromomethyl)- is primarily utilized in the synthesis of various organic compounds. Its structure allows it to act as an intermediate in the production of more complex molecules. The following table summarizes some key synthesis applications:

| Application | Description |

|---|---|

| Precursor for Pharmaceuticals | Used in the synthesis of drugs such as antidepressants and anti-anxiety medications. |

| Synthesis of Isoquinolines | Reacts with glyoxal acetal to form isoquinoline derivatives through Pomeranz–Fritsch reaction modifications. |

| Production of Explosives | Serves as a precursor in the manufacture of hexanitrohexaazaisowurtzitane (HNIW), a high-performance explosive. |

Pharmacological Applications

The pharmacological potential of benzeneethanamine derivatives has been widely studied. Notably, compounds derived from benzeneethanamine exhibit various biological activities:

- Monoamine Oxidase Inhibition : Benzeneethanamine derivatives have been identified as monoamine oxidase inhibitors (MAOIs), which can be used to treat conditions like depression and hypertension .

- Psychoactive Effects : The compound 25B-NBOMe has gained attention for its psychoactive properties, acting as a hallucinogen similar to other phenethylamines .

Case Study 1: Intoxication from 25B-NBOMe

A significant case involved a 19-year-old male who experienced severe intoxication after self-administering 25B-NBOMe. The patient exhibited grand mal seizures and was subsequently treated with supportive care in a hospital setting. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) was employed to confirm the presence of the drug in serum and urine samples . This case illustrates the potential risks associated with the recreational use of benzeneethanamine derivatives.

Case Study 2: Detection Methods

Research has focused on developing reliable detection methods for benzeneethanamine derivatives in biological samples. A study highlighted an HPLC-MS/MS method that provided accurate quantification of 25B-NBOMe in human serum and urine, demonstrating its utility in clinical toxicology . This method is crucial for identifying cases of intoxication and understanding the pharmacokinetics of the compound.

Mécanisme D'action

Molecular Targets and Pathways:

Neurotransmitter Analog: Benzeneethanamine, a-(bromomethyl)- can interact with neurotransmitter receptors due to its structural similarity to phenethylamine. It may act on the central nervous system by modulating the release and uptake of neurotransmitters.

Enzyme Inhibition: The compound can inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting their levels and activity in the brain.

Comparaison Avec Des Composés Similaires

Phenethylamine: The parent compound, lacking the bromomethyl group.

Benzylamine: Similar structure but with a different substitution pattern.

Amphetamine: A well-known stimulant with a similar core structure but different functional groups.

Uniqueness:

Benzeneethanamine, a-(bromomethyl)-: is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound in synthetic chemistry and pharmacology.

Propriétés

IUPAC Name |

1-bromo-3-phenylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCHHNJHLWIUGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CBr)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.10 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.